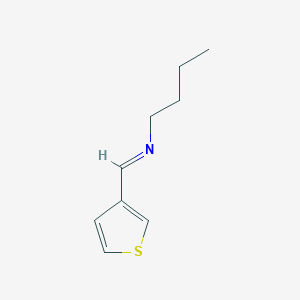
(E)-N-Butyl-1-(thiophen-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Butyl-1-(thiophen-3-yl)methanimine is an organic compound that belongs to the class of imines It features a butyl group attached to the nitrogen atom and a thiophene ring attached to the carbon atom of the imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Butyl-1-(thiophen-3-yl)methanimine typically involves the condensation of butylamine with thiophene-3-carbaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Butyl-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(E)-N-Butyl-1-(thiophen-3-yl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-Butyl-1-(thiophen-3-yl)methanimine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a useful functional group in various chemical reactions. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(E)-N-Butyl-1-(furan-3-yl)methanimine: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-Butyl-1-(pyridin-3-yl)methanimine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-N-Butyl-1-(thiophen-3-yl)methanimine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan or pyridine analogs. The sulfur atom in the thiophene ring can participate in unique interactions, making this compound valuable in specific applications where these properties are desired.
Properties
CAS No. |
143283-97-0 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
N-butyl-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C9H13NS/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6-8H,2-3,5H2,1H3 |
InChI Key |
PEGZRVFEYPKEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
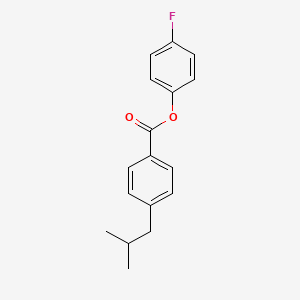
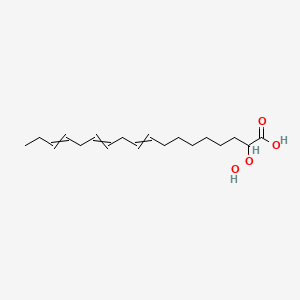
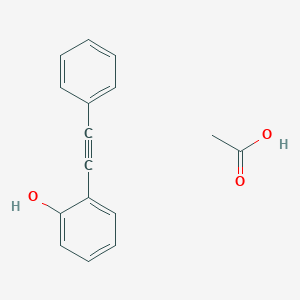
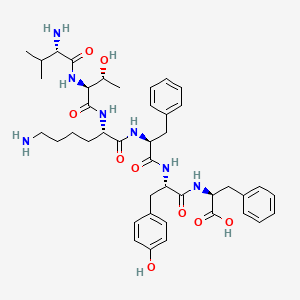
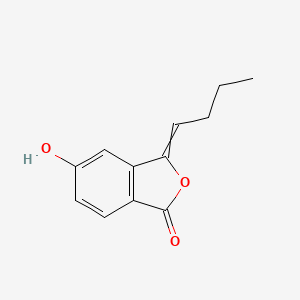
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
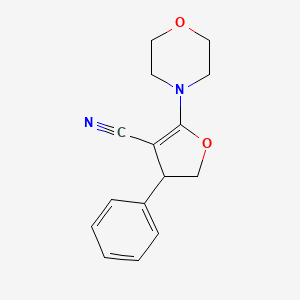
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
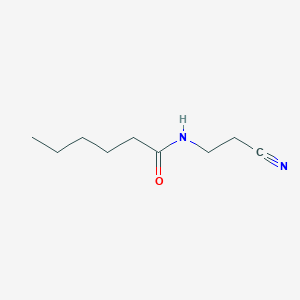
silane](/img/structure/B12553300.png)
